(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
CAS No.: 4079-64-5
Cat. No.: VC21549572
Molecular Formula: C25H27NO7S
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4079-64-5 |
|---|---|
| Molecular Formula | C25H27NO7S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1 |
| Standard InChI Key | HLMUYZYLPUHSNV-PKLMIRHRSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)[NH3+] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+] |
Introduction
(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. It belongs to the category of amino acid derivatives, specifically derived from aspartic acid. The compound features a central succinate backbone with an amino group, a dibenzyl moiety, and a sulfonate group, which contribute to its biological activity and solubility properties .
Synthesis and Reaction Conditions
The synthesis of (R)-dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate typically involves multiple steps, including esterification and sulfonation reactions. Common solvents used in these reactions are dimethylformamide (DMF) and dichloromethane (DCM), while bases like sodium hydride or potassium carbonate are employed for deprotonation steps.
| Reaction Step | Reagents | Solvents | Conditions |
|---|---|---|---|
| Esterification | D-Aspartic acid, benzyl alcohol, catalyst (e.g., DCC) | DMF or DCM | Room temperature, several hours |
| Sulfonation | p-Toluenesulfonic acid | DCM or ethanol | 0°C to room temperature, several hours |
Biological Activity and Potential Applications
(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is primarily of interest due to its potential interactions with biological targets, such as enzymes or receptors that recognize amino acid structures. Its mechanism of action involves binding to these targets, which could lead to applications in drug design and synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways.
Research Findings and Future Directions
Experimental studies are necessary to elucidate the precise mechanisms of action and potential therapeutic applications of (R)-dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate. These studies would include kinetic analyses and binding affinity assessments to understand how the compound interacts with biological systems.
Comparison with Related Compounds
Other sulfonate derivatives, such as benzenesulfonamides, have shown promising biological activities, including anticancer and antimicrobial effects through enzyme inhibition . While (R)-dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate has not been specifically studied for these activities, its structural similarities suggest potential for similar applications.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Benzenesulfonamides | Anticancer, antimicrobial | Enzyme inhibition (e.g., carbonic anhydrase IX) |
| (R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate | Potential biological target interaction | Binding to enzymes or receptors |
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